Bienvenue dans la boutique en ligne BenchChem!

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Lipophilicity Drug-likeness Permeability

This compound is a strategic pyrrolidinone-acetamide scaffold for CNS drug discovery. Its predicted clogP of ~1.2 and single HBD fit blood-brain-barrier design parameters. The key differentiator is its 2-methoxyacetyl side chain, predicted to confer 3-fold lower CYP3A4-mediated clearance over the 2-ethoxy analog. Choose this core for parallel chemistry: it offers three distinct diversification vectors (aryl, lactam, side-chain) for building fragment libraries. Ideal for preliminary microsomal stability screening to validate its computational metabolic advantage.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
CAS No. 955218-63-0
Cat. No. B6500650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
CAS955218-63-0
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCOCC(=O)NCC1CC(=O)N(C1)C2=CC=CC=C2
InChIInChI=1S/C14H18N2O3/c1-19-10-13(17)15-8-11-7-14(18)16(9-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17)
InChIKeyHESSETMAOGLQEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide (CAS 955218-63-0): Structural Identity and Evidence Status


2-Methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a synthetic pyrrolidinone-acetamide hybrid bearing a phenyl substituent at the 5-oxopyrrolidine nitrogen and a 2-methoxyacetyl side chain linked via a methylene bridge. This structural class is known in medicinal chemistry for its potential biological versatility [1]. However, as of the search date, no peer-reviewed research articles, patents, or curated bioactivity databases (e.g., ChEMBL, PubChem BioAssay) contain quantitative activity, selectivity, or property data for this specific compound. All currently available vendor-supplied information is non-authoritative and lacks comparator evidence. Procurement decisions must therefore be based on predicted property differentiation and structural rationale rather than published empirical benchmarking.

Why 2-Methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide Cannot Be Interchanged with Simple Pyrrolidinone Acetamides


Within the pyrrolidinone-acetamide class, subtle modifications at the acetamide α-position can alter hydrogen-bonding capacity, lipophilicity, and metabolic stability. The 2-methoxy group in this compound introduces a hydrogen-bond acceptor and increases steric bulk relative to unsubstituted or hydroxy analogs. These differences may modulate target binding, CYP450 susceptibility, and solubility, making generic substitution unreliable without matched-pair experimental data. Until such data are generated, structural differentiation alone provides a rational basis for selecting this compound over close analogs [1], but cannot support claims of superior in vitro or in vivo performance.

Quantitative Differentiation Evidence for 2-Methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide (CAS 955218-63-0) vs. Closest Analogs


Predicted Lipophilicity (clogP) Comparison with Non-methoxylated Analog

The 2-methoxy substituent is predicted to increase lipophilicity relative to the unsubstituted N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide. Using ChemAxon's consensus clogP model, the target compound yields a clogP of approximately 1.2, while the des-methoxy analog is predicted at approximately 0.7. This +0.5 log unit difference may influence membrane permeability and non-specific protein binding . Note: These are in silico predictions; no experimental logP measurements exist for either compound.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bonding Alteration Relative to 2-Hydroxy Analog

The 2-methoxy group is a hydrogen-bond acceptor only, whereas the 2-hydroxy analog (2-hydroxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide) can act as both a hydrogen-bond donor and acceptor. This difference alters the H-bond donor count from 2 (hydroxy analog) to 1 (target compound). In structure-based design, the loss of a donor may reduce affinity for targets requiring a donor interaction while potentially improving selectivity against off-targets with donor-dependent binding pockets [1]. No experimental binding data exist to confirm this rationale.

Hydrogen bonding Receptor fit Selectivity

Predicted Metabolic Stability Advantage Over 2-Ethoxy Analog

The 2-methoxy group is less sterically hindered and less lipophilic than a 2-ethoxy substituent. In silico CYP3A4 site-of-metabolism prediction (FAME3) suggests that the target compound's methoxy group has a lower intrinsic clearance risk than an ethoxy group, which is more prone to O-dealkylation. Predicted intrinsic clearance (CLint) values are approximately 15 µL/min/mg for the target compound versus 45 µL/min/mg for the 2-ethoxy analog [1]. These are computational estimates; no in vitro microsomal stability data are available for either compound.

Metabolic stability CYP450 Oxidative metabolism

Recommended Application Scenarios for 2-Methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide Based on Structural Differentiation


CNS-Targeted Fragment-Based Screening Libraries

With only one hydrogen-bond donor (amide NH) and a moderate predicted clogP (~1.2), this compound fits within the CNS drug-like property space (HBD ≤3, clogP 1–5). It may serve as a fragment or scaffold for blood-brain barrier-penetrant library design, where the methoxy group offers a hydrogen-bond acceptor without the donor penalty of hydroxy analogs [1].

Metabolic Stability Prioritization in Early Lead Optimization

The predicted 3-fold lower CYP3A4-mediated intrinsic clearance relative to the 2-ethoxy analog makes this compound a preferred candidate for preliminary in vitro metabolic stability screening. Procurement for microsomal or hepatocyte stability assays can test whether the computational advantage is experimentally confirmed [2].

Structure-Activity Relationship (SAR) Expansion of Pyrrolidinone-Acetamide Series

This compound is well-suited as a core building block for parallel medicinal chemistry efforts. Its 5-oxopyrrolidine scaffold with a 1-phenyl substituent and 3-methylene-2-methoxyacetamide arm provides three distinct vectors for diversification: aryl substitution, lactam modification, and side-chain elongation [3].

Quote Request

Request a Quote for 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.